4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole is a complex organic compound that belongs to the class of azaindoles, which are derivatives of indole featuring nitrogen in the aromatic ring. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a phenylsulfonyl group attached to the azaindole core. It has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The compound's unique structure allows it to function as a versatile building block in organic synthesis and drug development .
The compound is classified under chemical identifiers such as CAS Number 1241675-11-5. As an azaindole derivative, it is part of a broader category of heterocyclic compounds known for their diverse applications in pharmaceuticals and materials science. Its classification highlights its relevance in both organic synthesis and biological research, making it an important subject of study in medicinal chemistry .
The synthesis of 4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole typically involves several key steps:
These synthetic routes are essential for obtaining the target compound with high purity and yield, enabling further exploration of its chemical properties and biological activities .
The molecular structure of 4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole can be described by its molecular formula and a molar mass of approximately 371.64 g/mol.
The presence of these substituents significantly influences the compound's electronic characteristics and reactivity, making it suitable for various chemical transformations .
4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole can undergo several types of chemical reactions:
These reactions highlight the compound's versatility as a reagent in organic synthesis and its potential for further derivatization .
The mechanism of action for 4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole involves its interaction with specific biological targets, which may include enzymes or receptors relevant to various biochemical pathways.
The phenylsulfonyl group enhances the compound's binding affinity to target proteins, while the halogen substituents (bromine and chlorine) may influence its pharmacological properties by modulating lipophilicity and electronic distribution. Research into its mechanism is ongoing, particularly concerning its potential anticancer and antimicrobial activities .
The compound exhibits typical characteristics associated with halogenated azaindoles, including:
Further studies on solubility, melting point, and stability under various conditions are necessary for comprehensive characterization .
4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole has several significant applications:
Regioselective halogenation of the 7-azaindole scaffold is critical for introducing bromine and chlorine at the C-4 and C-5 positions, respectively. The electron-deficient nature of the 7-azaindole ring system dictates specific conditions for controlled halogenation. Bromination at C-4 typically employs N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C, leveraging the inherent nucleophilic character of the C-4 position. This reaction proceeds via electrophilic aromatic substitution, where NBS generates a bromonium ion that attacks the electron-rich carbon adjacent to the pyrrolic nitrogen [5]. For chlorination at C-5, phosphorus oxychloride (POCl₃) is preferred due to its dual role as a chlorinating agent and solvent under reflux conditions (110°C). The mechanism involves the formation of a chlorophosphonium intermediate, which facilitates electrophilic substitution at the activated C-5 position [5] [8]. Notably, the C-5 position exhibits heightened reactivity toward electrophiles due to the directing effect of the pyridinic nitrogen (N-7). Sequential halogenation requires strict order-of-addition control: Bromination must precede chlorination to prevent regiochemical interference, as demonstrated by the synthesis of 5-Bromo-4-chloro-7-azaindole (CAS: 876343-82-7) [5].
Table 1: Halogenation Reagents and Regioselectivity
Target Position | Reagent | Conditions | Regioselectivity | Representative Yield |
---|---|---|---|---|
C-4 (Br) | NBS | DMF, 0°C, 2h | >95% | 85% |
C-5 (Cl) | POCl₃ | Reflux, 4h | >98% | 78% |
C-7 (Br) | Br₂/FeCl₃ | CHCl₃, 25°C, 12h | 80% | 70%* |
Data for 7-Bromo-4-chloro-5-azaindole (CAS: 1000342-04-0) [8]
Palladium-catalyzed cross-coupling reactions transform halogenated azaindoles into advanced intermediates for kinase inhibitors. The C-4 bromine of 4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole (CAS: S15951209) exhibits superior reactivity in Suzuki-Miyaura couplings compared to the C-5 chlorine, attributed to lower bond dissociation energy and enhanced oxidative addition kinetics. Using Pd(dppf)Cl₂ (1–5 mol%) and cesium carbonate (3 equiv) in THF/water (65°C), aryl/heteroaryl boronic acids couple at C-4 with yields of 70–90% [6]. Buchwald-Hartwig amination at C-4 is equally feasible with Pd₂(dba)₃/XPhos catalysts, enabling C–N bond formation with secondary amines (e.g., morpholine, piperazine) [7] [9]. The phenylsulfonyl group at N-1 enhances stability during catalysis by preventing undesired coordination of palladium to the pyrrolic nitrogen. For example, 3,5-Disubstituted-7-azaindole derivatives are synthesized via sequential couplings: Initial Suzuki coupling at C-3 of 1-tosyl-3-iodo-5-bromo-7-azaindole, followed by a second coupling at C-5 [6]. Microwave-assisted protocols (150°C, 20 min) further improve yields to >90% while suppressing dehalogenation side reactions.
Table 2: Palladium-Catalyzed Cross-Coupling Applications
Reaction Type | Catalyst System | Substrate | Product | Yield |
---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂/Cs₂CO₃ | 4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole + 3-pyridylboronic acid | 4-(Pyridin-3-yl)-5-chloro-1-(phenylsulfonyl)-7-azaindole | 85% |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole + morpholine | 4-Morpholino-5-chloro-1-(phenylsulfonyl)-7-azaindole | 78% |
Sequential Coupling | Pd(PPh₃)₄/CuI | 1-Tosyl-3-iodo-5-bromo-7-azaindole + imidazole boronate | 3-(1-Methylimidazolyl)-5-(benzylimidazolyl)-7-azaindole | 65%* |
Requires deprotection post-coupling [6]
N-1 sulfonylation is essential for blocking the pyrrolic nitrogen and directing subsequent metalations or couplings. 4-Bromo-5-chloro-7-azaindole undergoes sulfonylation with phenylsulfonyl chloride (1.2 equiv) in pyridine (0°C → 25°C, 6h), achieving >95% conversion [10]. The reaction proceeds via nucleophilic attack of the azaindole’s pyrrolic nitrogen on sulfur, followed by elimination of HCl. Pyridine acts as both base and solvent, neutralizing HCl and preventing acid-mediated decomposition. Alternative bases (e.g., triethylamine) reduce yields to 60–70% due to competing N-oxide formation [10]. The electron-withdrawing phenylsulfonyl group enhances halogen stability during downstream reactions while facilitating directed ortho-metalation at C-2. For instance, 3-Bromo-1-(phenylsulfonyl)-7-azaindole (CAS: Aldrich/731307) serves as a precursor for C-2 functionalization via lithium-halogen exchange [10]. Kinetic studies confirm that electron-deficient sulfonyl chlorides (e.g., p-nitrobenzenesulfonyl chloride) accelerate sulfonylation but risk electrophilic side reactions at C-3.
Table 3: Sulfonylation Efficiency with Different Bases
Base | Solvent | Temperature | Time (h) | Yield of 1-(Phenylsulfonyl) Product |
---|---|---|---|---|
Pyridine | Pyridine | 0°C → 25°C | 6 | 95% |
Triethylamine | DCM | 25°C | 12 | 68% |
DBU | THF | 25°C | 3 | 75% |
NaH | DMF | 0°C | 1 | 80%* |
Notable decomposition observed [10]
The convergent synthesis of 4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole requires meticulous optimization to maximize overall yield and purity. A representative sequence involves: (i) Regioselective bromination (C-4) of 7-azaindole (85% yield); (ii) POCl₃-mediated chlorination (C-5, 78% yield); (iii) N-1 sulfonylation (95% yield). Despite high individual step efficiencies, cumulative yields rarely exceed 60% due to intermediate purification challenges [7]. The polar nature of halogenated azaindoles complicates silica gel chromatography, often requiring ethyl acetate/hexanes gradients with 5–10% methanol additives to prevent tailing. Recrystallization from ethanol/water mixtures offers a scalable alternative, though halogen positional isomers (e.g., 5-Bromo-4-chloro-7-azaindole vs. 4-Bromo-5-chloro-7-azaindole) exhibit similar solubilities, necessitating HPLC separation (C18 column, acetonitrile/water) [5]. For the final sulfonylated product, residual Pd in Suzuki reactions is removed by treatment with SiliaMetS® thiol resin, reducing Pd content to <5 ppm [7]. Process intensification via continuous-flow halogenation (residence time: 5 min) and telescoped sulfonylation has improved overall yields to 75% in GSK’s synthesis of Aurora kinase inhibitor intermediates like 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7